(3-Propyloxetan-3-yl)methyl 4-iodobenzoate
Overview
Description
“(3-Propyloxetan-3-yl)methyl 4-iodobenzoate” is a chemical compound with the molecular formula C14H17IO3 . It has a molecular weight of 360.19 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Propyloxetan-3-yl)methyl 4-iodobenzoate” is represented by the formula C14H17IO3 . For more detailed structural information, one might refer to its MOL file .Physical And Chemical Properties Analysis
“(3-Propyloxetan-3-yl)methyl 4-iodobenzoate” has a molecular weight of 360.19 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis of Iodobenzene Derivatives : A study demonstrated the synthesis of iodine-substituted benzenes through the reaction of (1E,3E)-1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes with iodine, where irradiation induces cis-trans isomerization, leading to (1Z,3E)-geometric isomer that reacts with iodine to afford products like methyl 3-iodo-4-phenylbenzoate in high yields (Matsumoto et al., 2008).
Hydrogen-Bonded Structures : Molecules of certain benzoates exhibit polarized structures and are linked into chains or sheets by combinations of hydrogen bonds. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms chains of edge-fused rings, and its derivatives are linked into sheets by N-H...N and C-H...O(carbonyl) hydrogen bonds (Portilla et al., 2007).
Synthesis of Oxadiazole Derivatives : A series of 2-aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives were synthesized using iodobenzene diacetate. These compounds were characterized by various spectroscopic methods and evaluated for their antimicrobial activity, showing moderate effects (Mhaske et al., 2017).
Synthesis of Phthalamide Derivatives : A study reported the synthesis of 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide, highlighting the effects of various reaction parameters on the yield and discussing the potential for industrial applications due to the cost-effectiveness and high yield of the process (Cheng-ron, 2015).
Iodine(III)-Mediated Synthesis of Triazolo[4,3-a]pyridines : New 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using iodine(III)-mediated oxidative approach, yielding compounds that were tested for their antimicrobial activity, proving to be potent antimicrobial agents (Prakash et al., 2011).
Synthesis of Schiff Bases with Biological Evaluation : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The compounds displayed significant inhibitory potentials, with one compound being a potent antioxidant agent (Pillai et al., 2019).
properties
IUPAC Name |
(3-propyloxetan-3-yl)methyl 4-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-7-14(8-17-9-14)10-18-13(16)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCIHZKPGUJKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(COC1)COC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propyloxetan-3-yl)methyl 4-iodobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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